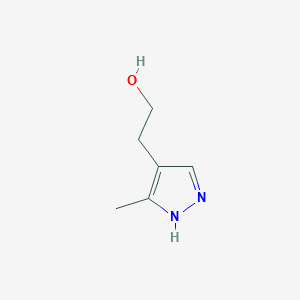
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Übersicht
Beschreibung
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as 3-MeO-2'-Oxo-PCE or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of chemists at Parke-Davis, a subsidiary of Pfizer. Methoxetamine has gained popularity among researchers due to its unique properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis in Antibiotic Development
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been instrumental in the development of antibiotics targeting community-acquired respiratory tract infections, particularly against multidrug-resistant organisms. Notably, this compound serves as a critical intermediate in the synthesis of PF-00951966, showcasing the compound's significance in medicinal chemistry. A highly efficient, stereoselective synthesis pathway has been designed, optimizing yields and stereoselectivity, crucial for the compound's pharmacological activity (Lall et al., 2012).
NMR Studies and Tautomerism
The compound's structural dynamics have been explored through NMR studies, particularly focusing on its tautomerism. It exists primarily in the amino tautomer form in solution, and extensive NMR data has been compiled to understand its behavior in various chemical environments. These studies not only elucidate the compound's structural properties but also enhance our understanding of its reactivity and stability under different conditions (Spiessens & Anteunis, 2010).
Polymer Chemistry Applications
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has found applications in the synthesis of novel polyamide-imides (PAIs). These PAIs exhibit remarkable solubility, thermal stability, and low refractive indexes, making them suitable for advanced material applications where these properties are paramount. The incorporation of the compound into the PAI structure significantly contributes to the desirable physical and chemical properties of these polymers (Shockravi et al., 2009).
Anticancer Activity
The compound has been utilized in the synthesis of 4H-Pyran derivatives through a microwave-assisted procedure. These derivatives have been evaluated for their anticancer activity against various human cancer cell lines, highlighting the compound's potential role in the development of new anticancer agents. The synthesis process's efficiency and the significant bioactivity of the resulting compounds underscore the compound's value in pharmaceutical research (Hadiyal et al., 2020).
Eigenschaften
IUPAC Name |
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c1-11-5-2-3-12(6(5)13)4-7(8,9)10/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHDDQZOVYEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















